molecular formula C8H10N2O2 B12065984 2,5-Diisocyanovaleric acid methyl ester

2,5-Diisocyanovaleric acid methyl ester

Cat. No.: B12065984
M. Wt: 166.18 g/mol
InChI Key: IARKYELRQUOOJN-UHFFFAOYSA-N
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Description

2,5-Diisocyanovaleric acid methyl ester: methyl 2,5-diisocyanopentanoate , is a potent chemical compound. Its primary utility lies in the synthesis of biocompatible polyurethanes, polyureas, and related pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2,5-diisocyanovaleric acid methyl ester involves the reaction of valeric acid with phosgene or other isocyanating agents. The resulting product is the methyl ester of 2,5-diisocyanopentanoic acid.

Reaction Conditions:: The reaction typically occurs under anhydrous conditions, and the choice of solvent and catalyst may vary. Isocyanation reactions are sensitive to moisture, so rigorous exclusion of water is essential.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Reactivity:: 2,5-Diisocyanovaleric acid methyl ester is highly reactive due to its isocyanate functional groups. It can participate in various reactions, including:

    Addition Reactions: It readily reacts with nucleophiles (such as amines, alcohols, and water) to form urethane or urea linkages.

    Polymerization: It serves as a building block for polyurethanes and polyureas.

    Cyclization: Intramolecular reactions can lead to cyclic derivatives.

Common Reagents and Conditions::

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Tin-based catalysts (e.g., dibutyltin dilaurate).

    Solvents: Common organic solvents (e.g., dichloromethane, toluene).

Major Products:: The major products depend on the specific reactions and conditions. For example, reaction with an amine yields a urethane linkage, while reaction with water forms a urea linkage.

Scientific Research Applications

2,5-Diisocyanovaleric acid methyl ester finds applications in:

    Polymer Chemistry: As a monomer for polyurethanes and polyureas.

    Biomedical Materials: Due to its biocompatibility, it contributes to medical devices and drug delivery systems.

    Agrochemicals: It may play a role in pesticide formulations.

Mechanism of Action

The exact mechanism by which 2,5-diisocyanovaleric acid methyl ester exerts its effects remains an area of ongoing research. It likely involves interactions with cellular receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

While detailed comparisons are scarce, 2,5-diisocyanovaleric acid methyl ester’s uniqueness lies in its specific structure and reactivity. Similar compounds include other isocyanates and esters used in polymer chemistry and materials science.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2,5-diisocyanopentanoate

InChI

InChI=1S/C8H10N2O2/c1-9-6-4-5-7(10-2)8(11)12-3/h7H,4-6H2,3H3

InChI Key

IARKYELRQUOOJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC[N+]#[C-])[N+]#[C-]

Origin of Product

United States

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